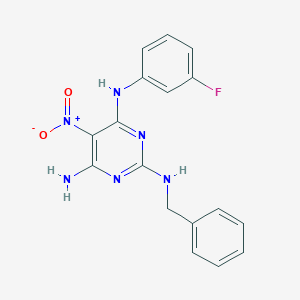
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a compound that features a cyclopentyl group attached to a piperidine ring, which is further connected to a pyrrolidine ring through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the catalytic hydrogenation of pyrrolylpyridine derivatives using palladium on carbon as a catalyst in the presence of hydrochloric acid. This method simplifies the preparation and allows for the use of readily available starting materials .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
- (Piperidin-4-yl)(pyrrolidin-1-yl)methanone
Uniqueness
(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C15H26N2O |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(1-cyclopentylpiperidin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H26N2O/c18-15(16-9-3-4-10-16)13-6-5-11-17(12-13)14-7-1-2-8-14/h13-14H,1-12H2 |
Clave InChI |
LRAMWHWHWAJACI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2CCCC(C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B12495863.png)
![6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B12495885.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
